molecular formula C13H17ClN2O2 B2703415 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide CAS No. 757220-30-7

2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide

Cat. No.: B2703415
CAS No.: 757220-30-7
M. Wt: 268.74
InChI Key: FNQXJKYWTSIBJX-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent. Chloroacetamides are widely utilized in medicinal chemistry and agrochemicals due to their electrophilic chloro group, enabling diverse chemical modifications .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-8-4-9(2)13(10(3)5-8)16-12(18)7-15-11(17)6-14/h4-5H,6-7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQXJKYWTSIBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide typically involves the reaction of mesitylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides, including 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide, exhibit significant antimicrobial properties:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
  • Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Notable activity against Candida albicans.

A study demonstrated that compounds with halogen substitutions enhanced lipophilicity, aiding their penetration through cell membranes and increasing antimicrobial efficacy .

Antitumor Activity

Chloroacetamides have been evaluated for their antitumor properties, with studies suggesting that structural attributes may allow these compounds to interact with cancer cell pathways. This interaction can lead to apoptosis or inhibited proliferation in various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy Level
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntimicrobialCandida albicansModerate
AntitumorVarious cancer cell linesVariable (promising)

Antimicrobial Testing

A comparative study evaluated various chloroacetamides against microbial strains. Results indicated that those with specific structural modifications exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The findings underscored the importance of the chloro group in enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship analysis provided insights into how modifications in the chemical structure affect biological activity. Compounds with specific functional groups showed improved selectivity and potency against microbial targets, emphasizing the role of molecular design in drug development .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide with structurally similar chloroacetamide derivatives, focusing on substituents, molecular weights, synthesis routes, and biological activities:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method Reference
2-Chloro-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl 213.66 Antimicrobial (computational ADME evaluation) Condensation reaction, characterized via FTIR/NMR
2-Chloro-N-(4-chlorophenyl)acetamide 4-Chlorophenyl 218.07 Intermediate for heterocyclic synthesis Reaction with sodium acetate in ethanol
2-Chloro-N-(benzothiazol-2-yl)acetamide Benzothiazol-2-yl 240.70 Anticancer agent synthesis (e.g., OMS series) Solvent-free fusion with amines
2-Chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide Pyrimidinyl-piperazine 325.80 MAO-A inhibition (neurotherapeutic potential) Reaction with dithiocarbamate salts
2-Chloro-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolinone-phenyl 367.80 Anti-inflammatory (moderate activity) Alkylation with amines
This compound Mesityl (2,4,6-trimethylphenyl) 323.82 (estimated) Predicted: Enhanced steric hindrance Likely via S-alkylation or condensation N/A

Structural and Functional Differences

  • Mesityl Group vs. Smaller Substituents: The mesityl group introduces significant steric hindrance compared to methoxy, chloro, or benzothiazolyl groups.
  • Reactivity : The chloro group in all analogs facilitates nucleophilic substitutions, but mesityl’s electron-donating methyl groups may slightly deactivate the acetamide core compared to electron-withdrawing substituents (e.g., 4-chlorophenyl) .

Biological Activity

2-Chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₄ClN₂O₂
  • IUPAC Name : this compound

The presence of the chloro group and the mesitylamino moiety is crucial for its biological activity, impacting its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that various chloroacetamides exhibit significant antimicrobial properties. In particular, studies have focused on the efficacy of this compound against a range of bacterial and fungal strains.

Antibacterial Activity

A study conducted by Katke et al. (2011) evaluated the antibacterial activity of synthesized chloroacetamides, including derivatives similar to this compound. The results indicated that these compounds showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

Compound CodeE. coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Staphylococcus aureus ATCC 25923
C-3-CPA27 mm29 mm30 mm
C-2-MPA30 mm30 mm36 mm
CMPA28 mm28 mm27 mm

The data suggests that certain derivatives possess strong antibacterial properties, with inhibition zones indicating effective bactericidal action.

Antifungal Activity

In addition to antibacterial properties, chloroacetamides have been tested for antifungal activity. The compound demonstrated effectiveness against Candida species, as noted in various studies assessing its ability to inhibit fungal growth through agar diffusion techniques .

The antibacterial mechanism of action for chloroacetamides like this compound primarily involves the inhibition of bacterial cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. Disruption of these proteins leads to cell lysis and death .

Time-Kill Kinetics

Time-kill studies have shown that exposure to this compound results in a significant reduction in viable bacterial counts over time. For instance, after six hours of treatment at concentrations corresponding to the minimum inhibitory concentration (MIC), a notable decrease in colony-forming units (CFUs) was observed .

Case Studies

Several case studies have highlighted the potential applications of chloroacetamides in clinical settings:

  • Study on K. pneumoniae : A comparative analysis showed that derivatives with a chloro group exhibited lower MIC values than their non-chloro counterparts, indicating enhanced antibacterial potency due to structural modifications .
  • Efficacy Against MRSA : Research has indicated that certain chloroacetamides maintain effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential role in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting mesitylamine derivatives with chloroacetyl chloride under controlled conditions. For example:
  • Step 1 : React mesitylamine with chloroacetyl chloride in a polar solvent (e.g., chloroform) under cold conditions (0–5°C) to form the intermediate 2-chloro-N-(mesityl)acetamide .
  • Step 2 : Introduce a secondary amide group via coupling with a β-ketoethylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Monitoring : Reaction progress is tracked via TLC, and purification is achieved through recrystallization or column chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides, C-Cl stretch at ~600–800 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural integrity (e.g., δ 2.2–2.5 ppm for mesityl methyl groups, δ 4.0–4.5 ppm for acetamide CH₂) .
  • XRD : Resolves crystal structure and hydrogen-bonding networks, critical for understanding reactivity .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of volatile byproducts (e.g., chloroacetic acid) .
  • Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the chloroacetamide moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom in chloroacetamide is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) to form heterocycles or modified amides. Key factors:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
  • Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) accelerate substitutions, as seen in the synthesis of piperazine derivatives .
  • Kinetic Studies : Monitor reaction progress via HPLC to optimize conditions (e.g., temperature, stoichiometry) .

Q. What computational methods predict the compound’s biological interactions and reactivity?

  • Methodological Answer :
  • DFT Calculations : At the B3LYP/6-311++G(d,p) level, compute HOMO-LUMO gaps to assess electron-transfer potential. For example, similar chloroacetamides show HOMO-LUMO gaps <4 eV, indicating reactivity in redox processes .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes like SARS-CoV-2 Mpro). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
  • NBO Analysis : Evaluate charge distribution to identify nucleophilic/electrophilic sites for reaction design .

Q. How can structural analogs of this compound be synthesized for SAR studies?

  • Methodological Answer :
  • Scaffold Modification : Replace the mesityl group with substituted aryl/heteroaryl rings (e.g., 3,4-diethoxyphenyl) via Buchwald-Hartwig coupling .
  • Side-Chain Variation : Introduce trifluoroethyl or sulfonyl groups using reagents like trifluoroacetic anhydride or methanesulfonyl chloride .
  • Biological Testing : Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay or microbial growth inhibition assays (MIC values) .

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